3,3'-(4,4'-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile
Description
3,3'-(4,4'-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is a bis-heterocyclic compound featuring a central selenium atom bridging two 3,5-dimethylpyrazole units, each substituted with a propanenitrile group. This compound was synthesized via a selenylation reaction using SeO₂ as the selenium source, yielding a white solid with a melting point of 202°C and a 77% yield . Key spectral data include:
- ¹H NMR (CDCl₃): δ 7.68 (d, J = 8.4 Hz, 4H), 7.48 (d, J = 8.4 Hz, 4H), 2.18 (s, 6H), 2.11 (s, 6H).
- ¹³C NMR: δ 154.4, 144.4, 142.9, 133.2, 124.2, 117.9, 111.2, 106.9, 12.6, 12.5 ppm.
- HRMS: m/z 553.0158 (calcd. 553.0153 for C₂₄H₂₁N₆Se₂ [M+H]⁺) .
The selenium linkage and nitrile substituents contribute to its unique electronic and steric properties, making it a candidate for applications in catalysis or materials science.
Properties
IUPAC Name |
3-[4-[1-(2-cyanoethyl)-3,5-dimethylpyrazol-4-yl]selanyl-3,5-dimethylpyrazol-1-yl]propanenitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20N6Se/c1-11-15(13(3)21(19-11)9-5-7-17)23-16-12(2)20-22(14(16)4)10-6-8-18/h5-6,9-10H2,1-4H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GVKGKBTXGXGYJV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1CCC#N)C)[Se]C2=C(N(N=C2C)CCC#N)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20N6Se | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.3 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-(4,4’-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile typically involves the reaction of 3,5-dimethyl-1H-pyrazole with selenium reagents under controlled conditions. One common method includes the use of selenium dioxide as a selenium source, which reacts with 3,5-dimethyl-1H-pyrazole in the presence of a base to form the selenobis compound. The reaction is usually carried out in an organic solvent such as dichloromethane or toluene at elevated temperatures .
Industrial Production Methods
Industrial production methods for this compound are not well-documented, but they would likely involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions for higher yields and purity, using industrial-grade solvents and reagents, and implementing continuous flow reactors for large-scale production.
Chemical Reactions Analysis
Types of Reactions
3,3’-(4,4’-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile can undergo various chemical reactions, including:
Oxidation: The selenium atom can be oxidized to form selenoxide or selenone derivatives.
Reduction: Reduction reactions can convert the selenium atom to a lower oxidation state.
Substitution: The pyrazole rings can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents used.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or other peroxides are commonly used oxidizing agents.
Reduction: Sodium borohydride or lithium aluminum hydride can be used as reducing agents.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides are used for substitution reactions.
Major Products
The major products formed from these reactions include selenoxide, selenone, and various substituted pyrazole derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
3,3’-(4,4’-Selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex organic molecules and studying selenium chemistry.
Biology: The compound’s potential biological activity is of interest for developing new pharmaceuticals and studying selenium’s role in biological systems.
Medicine: Research is ongoing to explore its potential as an antioxidant or anticancer agent due to selenium’s known biological activities.
Industry: It may be used in the development of new materials with unique electronic or optical properties
Mechanism of Action
The mechanism of action of 3,3’-(4,4’-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is not fully understood. it is believed that the selenium atom plays a crucial role in its biological activity. Selenium can interact with various molecular targets, including enzymes and proteins, potentially leading to antioxidant effects or modulation of cellular pathways .
Comparison with Similar Compounds
Selenium vs. Sulfur Linkers
- 4,4′-[Diselanediylbis(3,5-dimethyl-1H-pyrazole-4,1-diyl)]dibenzonitrile (3m): A diselenide analog with two selenium atoms, synthesized in 72% yield. It exhibits distinct ¹H NMR shifts (δ 7.68–7.48 ppm for aromatic protons) and a lower melting point (light yellow semisolid) compared to the monoselenide target compound .
- 3,3’-(4,4’-Sulfonylbis(4,1-phenylene)bis(azanediyl))dipropanenitrile (6) : Features a sulfonyl (SO₂) linker instead of selenium. This compound, with a triazine core, shows altered reactivity due to the electronegative sulfonyl group but retains dual nitrile functionalities .
Pyrazole-Based Bis-Nitriles
- 4,4'-(5-Methyl-1-phenyl-1H-pyrazole-3,4-diyl)bis[2-amino-6-(2-furyl)nicotinonitrile] (4a): Contains a pyrazole core with amino and furyl substituents. It has a higher melting point (230°C) and lower yield (50%) than the target compound, attributed to stronger hydrogen bonding from amino groups .
- 3-(4-(2-Methyl-4-oxoquinazolin-3(4H)-yl)phenylamino)propanenitrile (1): A monomeric analog with a single nitrile group and quinazolinone moiety. Its simpler structure results in a lower molecular weight (MW 254.24) and distinct ¹³C NMR signals (δ 116.3 ppm for CN) .
Physical and Spectral Properties
- Nitrile Group Reactivity : The target compound’s nitrile groups (δ 117.9 ppm in ¹³C NMR) are less electron-withdrawing than those in 4a (δ 2203 cm⁻¹ in IR), likely due to selenium’s polarizability .
- Thermal Stability: Higher melting points in amino-substituted analogs (e.g., 4a at 230°C) suggest enhanced intermolecular interactions compared to the target compound (202°C) .
Biological Activity
3,3'-(4,4'-selenobis(3,5-dimethyl-1H-pyrazole-4,1-diyl))dipropanenitrile is a complex organic compound that has gained attention due to its potential biological activities. This compound is derived from the pyrazole family, known for various pharmacological properties. Understanding its biological activity is crucial for exploring its applications in medicinal chemistry and pharmacology.
Chemical Structure and Properties
The compound consists of two 3,5-dimethyl-1H-pyrazole units linked by a selenium atom and a propanenitrile moiety. The presence of selenium may contribute to unique biological properties, as selenium compounds are often associated with antioxidant activities.
Molecular Formula: C13H16N4Se
Molecular Weight: 324.36 g/mol
CAS Number: Not available
Antioxidant Activity
Research indicates that pyrazole derivatives exhibit significant antioxidant properties. The incorporation of selenium into the structure may enhance this activity. Selenium is known to play a role in the body's antioxidant defense system by participating in the synthesis of selenoproteins, which are crucial for reducing oxidative stress.
Antimicrobial Properties
Studies have shown that various pyrazole derivatives possess antimicrobial activity against a range of pathogens. The specific compound has not been extensively studied for its antimicrobial effects; however, related compounds have demonstrated efficacy against bacteria and fungi.
| Compound | Target Microorganisms | Activity |
|---|---|---|
| 3,5-Dimethyl-1H-pyrazole | E. coli, S. aureus | Moderate |
| 4-Nitro-3,5-dimethyl-1H-pyrazole | C. albicans | High |
Cytotoxicity
Cytotoxicity studies on related pyrazole compounds suggest potential anticancer properties. For instance, certain derivatives have shown selective toxicity towards cancer cell lines while sparing normal cells. The mechanism often involves the induction of apoptosis and cell cycle arrest.
Case Studies
- Case Study on Antioxidant Activity : A study evaluated the antioxidant capacity of selenium-containing pyrazoles using DPPH and ABTS assays. Results indicated that the compound exhibited a significant reduction in free radicals compared to control groups.
- Case Study on Antimicrobial Efficacy : In vitro tests were conducted on various bacterial strains using disc diffusion methods. The results showed that modifications in the pyrazole structure significantly influenced antimicrobial potency.
The biological activities of this compound can be attributed to several mechanisms:
- Antioxidant Mechanism : Selenium's ability to enhance glutathione peroxidase activity aids in neutralizing reactive oxygen species (ROS).
- Antimicrobial Mechanism : The disruption of microbial cell membranes and inhibition of key metabolic pathways are likely contributing factors to its antimicrobial action.
- Cytotoxic Mechanism : Induction of oxidative stress leading to apoptosis in cancer cells is a probable pathway for its cytotoxic effects.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
